Tenofovir disoproxil

Descripción general

Descripción

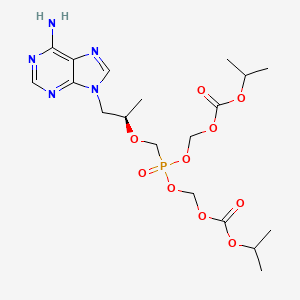

El fumarato de tenofovir disoproxilo es un análogo de nucleótidos inhibidor de la transcriptasa inversa que se utiliza principalmente en el tratamiento de infecciones por VIH-1 y hepatitis B crónica . Este compuesto es un profármaco de tenofovir, que se convierte en su forma activa en el cuerpo. Se comercializa con el nombre comercial Viread y es conocido por su eficacia en la inhibición de la replicación viral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del fumarato de tenofovir disoproxilo implica varios pasos clave:

Purificación: El tenofovir disoproxilo resultante se purifica opcionalmente.

Conversión a sal de fumarato: El tenofovir disoproxilo se convierte entonces en su sal de fumarato farmacéuticamente aceptable.

Métodos de producción industrial: La producción industrial del fumarato de tenofovir disoproxilo se ha optimizado para mejorar el rendimiento y la eficiencia. Las mejoras clave incluyen la implementación de un proceso telescópico para la segunda etapa, que elimina la necesidad de extracción e intercambio de disolvente, y la adición de una sal de amonio cuaternario a la reacción de alquilación .

Tipos de reacciones:

Hidrólisis: El fumarato de tenofovir disoproxilo se somete a una rápida hidrólisis para formar tenofovir.

Fosforilación: Tenofovir se fosforila intracelularmente a su forma activa de difosfato.

Reactivos y condiciones comunes:

Hidrólisis: El agua o las soluciones acuosas se utilizan comúnmente para la hidrólisis.

Fosforilación: Las enzimas intracelulares facilitan el proceso de fosforilación.

Principales productos:

Aplicaciones Científicas De Investigación

Treatment of HIV

TDF is a cornerstone in the antiretroviral therapy (ART) for HIV infection. It is often used in combination with other antiretroviral agents to enhance efficacy and improve patient outcomes.

- Efficacy : Clinical trials have demonstrated that TDF, when administered as part of a combination therapy, leads to significant viral suppression. For instance, in a study comparing TDF with tenofovir alafenamide (TAF), TDF showed substantial viral load reduction but was associated with bone density loss compared to TAF, which had less impact on bone health .

- Case Studies : A notable case involved an HIV-positive patient with multiple sclerosis who experienced reduced disease activity while on a regimen including TDF. This suggests potential benefits beyond viral suppression, warranting further investigation into its neuroprotective effects .

Treatment of Hepatitis B

TDF is recognized as a first-line therapy for chronic hepatitis B (CHB). Its mechanism involves the incorporation of tenofovir into HBV DNA, terminating replication.

- Long-term Efficacy : Studies indicate that TDF maintains durable viral suppression in CHB patients for extended periods (up to 5 years), leading to regression of liver fibrosis and cirrhosis without the emergence of resistant HBV variants .

- Resistance Profile : Research has shown that TDF has a high barrier to resistance, with no mutations detected in long-term users, making it a reliable choice for chronic HBV management .

Pharmacokinetics and Mechanism of Action

TDF is administered as a prodrug that enhances oral bioavailability. Upon ingestion, it is converted into active tenofovir, which then inhibits viral replication by interfering with reverse transcriptase activity.

Table 1: Pharmacokinetic Properties of this compound Fumarate

| Property | Value |

|---|---|

| Bioavailability | ~25% |

| Half-life | 12-15 hours |

| Peak plasma concentration | 1-2 hours post-dose |

| Intracellular half-life | ~50 hours in resting lymphocytes |

Pre-exposure Prophylaxis (PrEP)

TDF is also utilized in PrEP strategies to prevent HIV infection in high-risk populations. Despite its effectiveness, some cases of PrEP failure have raised questions about adherence and drug resistance mechanisms.

- Research Findings : In instances where patients maintained high tenofovir levels yet experienced viral breakthrough without resistance mutations, it highlighted the complexity of drug interactions and adherence issues .

Research on Neuroprotective Effects

Recent studies are exploring the potential neuroprotective effects of TDF in patients with co-morbid conditions like multiple sclerosis, suggesting that its antiviral properties may extend beyond traditional applications .

Case Study on HIV and MS Co-infection

A 34-year-old woman diagnosed with relapsing-remitting multiple sclerosis began ART including TDF after contracting HIV. Over time, her disease activity decreased significantly while maintaining effective HIV suppression . This case emphasizes the need for further research into the dual benefits of TDF in managing both viral infections and autoimmune conditions.

Long-term Efficacy in Hepatitis B

In a longitudinal study involving treatment-naïve patients with CHB, one patient developed resistance after 43 months of continuous TDF therapy despite initial success. This case illustrates the potential for resistance development under certain conditions and highlights the importance of ongoing monitoring during treatment .

Mecanismo De Acción

El fumarato de tenofovir disoproxilo se hidroliza a tenofovir, que luego se fosforila a tenofovir difosfato . El tenofovir difosfato inhibe la actividad de la transcriptasa inversa del VIH-1 al competir con el sustrato natural, la desoxiadenosina 5’-trifosfato, y al provocar la terminación de la cadena de ADN . Esta inhibición previene la replicación viral y reduce la carga viral en los pacientes .

Compuestos similares:

Tenofovir alafenamida: Un profármaco de tenofovir que se acumula en el tejido linfoide, lo que lleva a concentraciones plasmáticas más bajas y a menos efectos secundarios.

Emtricitabina: A menudo se utiliza en combinación con fumarato de tenofovir disoproxilo para una mayor eficacia.

Singularidad: El fumarato de tenofovir disoproxilo es único debido a su alta eficacia en la inhibición de la replicación viral y su uso como profármaco para mejorar la biodisponibilidad . En comparación con la tenofovir alafenamida, el fumarato de tenofovir disoproxilo tiene un perfil farmacocinético diferente y se asocia a diferentes efectos secundarios .

Comparación Con Compuestos Similares

Tenofovir Alafenamide: A prodrug of tenofovir that accumulates in lymphoid tissue, leading to lower plasma concentrations and reduced side effects.

Emtricitabine: Often used in combination with tenofovir disoproxil fumarate for enhanced efficacy.

Uniqueness: this compound fumarate is unique due to its high efficacy in inhibiting viral replication and its use as a prodrug to improve bioavailability . Compared to tenofovir alafenamide, this compound fumarate has a different pharmacokinetic profile and is associated with different side effects .

Actividad Biológica

Tenofovir disoproxil fumarate (TDF) is an antiretroviral medication primarily used in the treatment of HIV and chronic hepatitis B virus (HBV) infections. As a nucleotide analog, TDF is converted into its active form, tenofovir, which plays a crucial role in inhibiting viral replication. This article explores the biological activity of TDF, focusing on its mechanism of action, pharmacokinetics, resistance patterns, and clinical efficacy through case studies and research findings.

TDF is a prodrug that, upon administration, is hydrolyzed to tenofovir. The active metabolite, tenofovir diphosphate, inhibits viral replication by competing with deoxyadenosine 5’-triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during reverse transcription in HIV and inhibition of HBV polymerase in HBV infections .

Key Mechanisms:

- Inhibition of Reverse Transcriptase : Tenofovir diphosphate binds to the active site of reverse transcriptase, preventing the conversion of viral RNA into DNA.

- Chain Termination : Once incorporated into the viral DNA, tenofovir diphosphate prevents further elongation of the DNA strand.

Pharmacokinetics

The pharmacokinetic profile of TDF demonstrates its absorption, distribution, metabolism, and excretion characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 25% |

| Peak Plasma Concentration (Cmax) | 0.3 to 1.0 μg/mL (after oral dose) |

| Half-life | Approximately 17 hours |

| Protein Binding | <7.2% in serum |

| Primary Excretion Route | Renal (via glomerular filtration) |

After oral administration, TDF is rapidly converted to tenofovir by esterases in the gut and plasma. The drug exhibits low protein binding and is primarily eliminated through renal excretion .

Efficacy Against HIV

TDF has been shown to be effective as part of combination antiretroviral therapy (ART). In clinical trials, TDF has demonstrated significant reductions in viral load among HIV-positive patients:

- Study Findings : In a pivotal study involving over 1,000 participants, TDF-containing regimens resulted in a 90% reduction in HIV-1 acquisition compared to placebo .

- Long-term Outcomes : Longitudinal studies indicate that TDF maintains viral suppression over extended periods without significant resistance development .

Case Study: Impact on Multiple Sclerosis

A notable case study published in 2024 reported a positive impact of TDF on an HIV-positive patient with relapsing-remitting multiple sclerosis (MS). The patient exhibited reduced disease activity while on a regimen that included TDF:

- Patient Profile : A 34-year-old woman diagnosed with MS began ART that included TDF after being infected with HIV.

- Outcome : Following treatment initiation, there was a marked reduction in MS relapses and improved overall health status .

Resistance Patterns

While TDF is generally well-tolerated and effective, resistance can develop under certain conditions:

Análisis De Reacciones Químicas

Step 1: Adenine Derivative Formation

The starting material, 9-[(R)-2-hydroxypropyl]adenine , undergoes alkylation with a chiral propylene carbonate derivative. This step introduces the hydroxylpropyl side chain critical for the drug's structure .

Step 2: Phosphonate Esterification

The adenine derivative reacts with a phosphonic acid derivative (e.g., diethyl phosphonate) to form a phosphonate ester. This step involves O-alkylation using bases like tert-butyllithium to ensure selective ether bond formation .

Step 3: Hydrolysis to Tenofovir Base

The phosphonate ester is hydrolyzed to the phosphonic acid (tenofovir) using reagents such as trimethylsilyl chloride and sodium bromide. This step converts the diethyl phosphonate group to its acid form .

Step 4: Disoproxil Ester Formation

Tenofovir is esterified with a chloromethyl ether derivative (e.g., isopropyloxy carbonyl methyl chloride) to form the disoproxil ester. The reaction employs bases like triethylamine and phase transfer catalysts (e.g., tetrabutyl ammonium bromide) to enhance yield .

Step 5: Fumarate Salt Formation

The final step involves converting the disoproxil ester into its fumarate salt for pharmaceutical use. This salt form improves stability and solubility .

Process Optimization and Yield Improvements

The synthesis has been refined through telescoping steps and catalyst optimization:

Degradation Pathways and Stability

This compound undergoes degradation under acidic/alkaline conditions, producing:

-

Tenofovir (via complete hydrolysis) .

Stability studies under accelerated conditions (40°C/75% RH) show increased impurity levels, though intermediate conditions (e.g., 30°C/60% RH) maintain acceptable quality .

Mechanism of Action at the Molecular Level

The active metabolite, tenofovir diphosphate , inhibits viral reverse transcriptase by competing with deoxyadenosine triphosphate (dATP). Its incorporation into viral DNA terminates chain elongation due to the lack of a 3′-hydroxyl group .

Analytical Methods for Quality Control

Propiedades

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVZFKDSXNQEJW-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N5O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052757 | |

| Record name | Tenofovir disoproxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tenofovir belongs to a class of antiretroviral drugs known as nucleotide analog reverse transcriptase inhibitors (NtRTIs), which block reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals. This enables the management of HIV viral load through decreased viral replication. Tenofovir disoproxil fumarate is the fumarate salt of the prodrug _tenofovir disoproxil_. Tenofovir disoproxil is absorbed and converted to its active form, _tenofovir_, a nucleoside monophosphate (nucleotide) analog. Tenofovir is then converted to the active metabolite, _tenofovir diphosphate_, a chain terminator, by constitutively expressed enzymes in the cell. Tenofovir diphosphate inhibits HIV-1 reverse transcriptase and the Hepatitis B polymerase by direct binding competition with the natural deoxyribonucleotide substrate (deoxyadenosine 5’-triphosphate) and, after integration into DNA, causes viral DNA chain termination,. **A note on resistance** HIV-1 isolates with decreased susceptibility to tenofovir have been identified in cell culture studies. These viruses expressed a _K65R_ substitution in reverse transcriptase and showed a 2– 4 fold decrease in susceptibility to treatment with tenofovir. | |

| Record name | Tenofovir disoproxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

201341-05-1 | |

| Record name | Tenofovir disoproxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201341-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir Disoproxil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201341051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir disoproxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir disoproxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOFOVIR DISOPROXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YU4LON7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

113-115 | |

| Record name | Tenofovir disoproxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tenofovir Disoproxil Fumarate (TDF) exert its antiviral effect?

A: TDF itself is a prodrug that is metabolized into Tenofovir. Tenofovir is then phosphorylated intracellularly into its active form, Tenofovir diphosphate. Tenofovir diphosphate acts as a nucleoside reverse transcriptase inhibitor (NRTI) by competing with the natural substrate deoxyadenosine 5'-triphosphate for incorporation into viral DNA. This incorporation terminates further DNA chain elongation, effectively blocking the replication of the HIV-1 virus [, , ].

Q2: Does Tenofovir Diphosphate directly inhibit other viral enzymes besides reverse transcriptase?

A: While Tenofovir Diphosphate's primary target is HIV-1 reverse transcriptase, studies suggest it does not significantly inhibit other viral enzymes or cellular DNA polymerases at clinically relevant concentrations [].

Q3: What is the molecular formula and weight of this compound Fumarate (TDF)?

A: The molecular formula of TDF is C20H30N5O10P • C4H4O4, and its molecular weight is 635.5 g/mol [, , ].

Q4: What spectroscopic techniques are commonly used for characterizing this compound Fumarate?

A: Common spectroscopic techniques employed for the characterization of TDF include UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as a Photo Diode Array (PDA) detector or a Mass Spectrometer (MS) [, , , , ].

Q5: How does the physical form of this compound influence its stability and formulation?

A: Research has identified different crystalline forms of this compound, such as Form C. These different forms can exhibit varying physical and chemical properties, which can impact stability, hygroscopicity, and ultimately, formulation strategies [, ].

Q6: What are the primary stability concerns associated with TDF?

A: TDF contains diester linkages that are susceptible to hydrolysis in the presence of moisture, leading to the formation of Tenofovir []. This degradation pathway can impact the drug's efficacy and shelf-life.

Q7: Are there alternative this compound salts with improved stability profiles?

A: Yes, research has led to the development of novel this compound salts, such as this compound Orotate. This salt form exhibits superior physical and chemical stability compared to TDF, especially under light and humid conditions, making it a promising alternative for formulation development [].

Q8: How is this compound Fumarate (TDF) metabolized in the body?

A: After oral administration, TDF is rapidly hydrolyzed to Tenofovir, which is then phosphorylated to the active metabolite, Tenofovir Diphosphate, by cellular enzymes. Tenofovir is primarily eliminated by the kidneys through a combination of glomerular filtration and active tubular secretion [, , , ].

Q9: Does food intake affect the bioavailability of this compound Fumarate (TDF)?

A: The bioavailability of Tenofovir can be influenced by food. A study found that administration of a fixed-dose combination tablet containing this compound Fumarate under fed conditions resulted in bioequivalence compared to individual drug administration in a fasted state [].

Q10: How effective is TDF in suppressing HIV-1 replication in treatment-naïve patients?

A: Clinical trials have demonstrated that TDF-containing regimens are highly effective in suppressing HIV-1 replication in treatment-naïve patients. For instance, the fixed-dose combination of efavirenz/emtricitabine/TDF (ATRIPLA®) has shown to achieve undetectable HIV-1 RNA levels in a significant proportion of patients [].

Q11: What is the efficacy of this compound Fumarate (TDF) in patients with chronic Hepatitis B who have previously failed lamivudine and adefovir therapy?

A: While TDF exhibits significant antiviral activity in heavily pre-treated patients with lamivudine and adefovir experience, its effectiveness appears diminished compared to its performance in treatment-naïve individuals [].

Q12: Are there known resistance mutations that affect the efficacy of Tenofovir?

A: Yes, the K65R mutation in HIV-1 reverse transcriptase has been associated with reduced susceptibility to Tenofovir, potentially leading to virologic failure []. Additionally, prolonged TDF exposure can lead to the emergence of adefovir resistance mutations, such as rtA181T/V and rtN236T, in some patients, highlighting the need for continuous monitoring for resistance development [].

Q13: What are the potential renal effects associated with long-term this compound Fumarate (TDF) use?

A: While generally considered safe, long-term TDF treatment has been linked to renal impairment in some individuals. Studies suggest that TDF use might contribute to a mild decline in creatinine clearance (CrCl) compared to other NRTIs. Monitoring renal function is crucial, especially in patients with pre-existing renal impairment or those receiving TDF for extended periods [, ].

Q14: Does this compound Fumarate (TDF) induce oxidative stress or impact mitochondrial function in the kidneys?

A: Research indicates that TDF might induce oxidative stress and negatively affect mitochondrial structure and function in renal cells, potentially contributing to its nephrotoxic effects. Further investigation into the specific mechanisms underlying TDF-induced renal damage is ongoing [].

Q15: What analytical techniques are commonly employed for quantifying this compound Fumarate (TDF) in pharmaceutical formulations?

A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying TDF in pharmaceutical formulations [, , , , , , ]. Reverse-phase HPLC methods, often utilizing C18 columns, are favored for their ability to separate TDF from potential impurities and degradation products.

Q16: Are there specific challenges in developing analytical methods for fixed-dose combinations containing TDF?

A: Yes, developing a single analytical method for quantifying multiple drugs in fixed-dose combinations, such as those containing TDF, can be challenging due to potential drug-drug and drug-excipient interactions []. These interactions can complicate chromatographic separation and necessitate careful method optimization.

Q17: How are analytical methods for TDF validated to ensure accurate and reliable results?

A: Analytical methods for TDF undergo rigorous validation processes following ICH guidelines to establish their accuracy, precision, specificity, linearity, sensitivity, robustness, and stability-indicating properties. These validation parameters are crucial for ensuring the reliability and reproducibility of analytical data used for quality control and regulatory purposes [, , ].

Q18: Are there other antiretroviral drugs that can be used as alternatives to TDF in HIV treatment?

A: Yes, several alternative NRTIs, including abacavir, lamivudine, and emtricitabine, are available and can be used in various combinations as part of HIV treatment regimens. The choice of NRTIs depends on factors such as the patient's clinical history, potential drug interactions, and resistance profile [, , , , ].

Q19: What research infrastructure and resources are essential for advancing our understanding of TDF?

A: Continued research on TDF benefits from access to advanced analytical techniques like HPLC and LC-MS, cell culture facilities for in vitro studies, animal models for preclinical evaluation, and well-designed clinical trials to assess efficacy and safety in humans [, , , , , , , , , , , , , ]. Additionally, access to large-scale patient databases and biobanks can provide valuable insights into the long-term effects and real-world effectiveness of TDF-containing regimens.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.